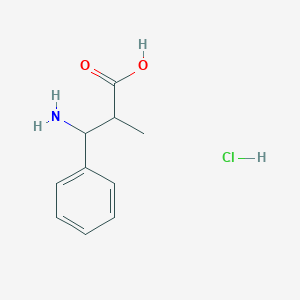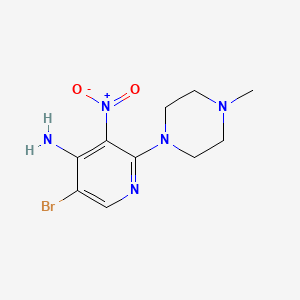
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine
Overview
Description
“5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine” is a chemical compound with the empirical formula C10H14BrN3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine” is 256.14 . The InChI code for this compound is 1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3 .Physical And Chemical Properties Analysis
“5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine” is a solid substance . The molecular weight of this compound is 256.14 . The InChI code for this compound is 1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3 .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Novel Pyridine-Based Derivatives : A study described the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. The study included density functional theory (DFT) studies and evaluated the biological activities of the synthesized compounds, highlighting their potential as chiral dopants for liquid crystals and their antimicrobial and antithrombotic properties (Ahmad et al., 2017).
Amination Reactions : Another key application involves the amination of aryl halides using copper catalysis, where bromopyridine was converted into aminopyridine with high yield, demonstrating the efficiency of this method for introducing amino groups into halide-containing compounds (Lang et al., 2001).
Chemical Behavior and Reactions
Handling Hydrogen Peroxide Oxidations : The transformation of the corresponding amine to 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation was explored in large-scale production, focusing on optimizing reaction conditions and safety measures (Agosti et al., 2017).
Synthesis of 3-amino-4-nitropyrazoles : Research on the synthesis of 3-amino-4-nitropyrazoles provided insights into the reactivity of bromo-nitropyrazoles, suggesting potential pathways for creating amino derivatives of pyrazole compounds through copper-catalyzed reactions (Perevalov et al., 1983).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN5O2/c1-14-2-4-15(5-3-14)10-9(16(17)18)8(12)7(11)6-13-10/h6H,2-5H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJXNXSRBIYASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=C2[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B1525958.png)
![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)
![1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride](/img/structure/B1525961.png)
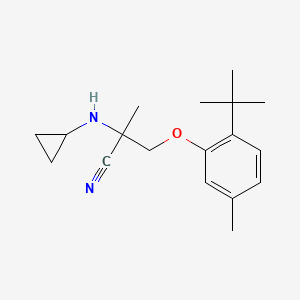
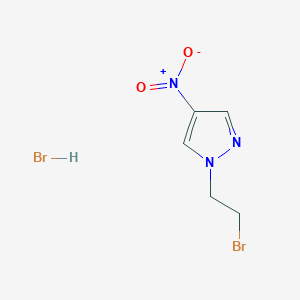
![3-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1525970.png)
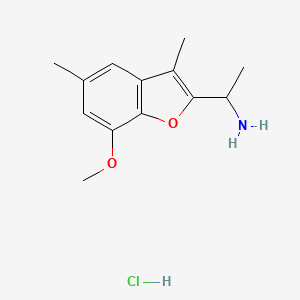
![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)
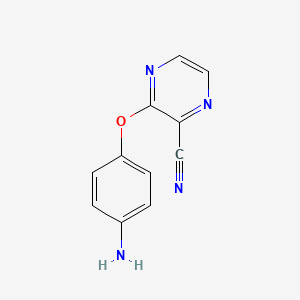

![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)


